molecular formula C15H18N2O2 B15297550 Benzyl 4-cyanocyclohexylcarbamate

Benzyl 4-cyanocyclohexylcarbamate

Cat. No.: B15297550
M. Wt: 258.32 g/mol
InChI Key: BJHQWHYUNJVPJO-UHFFFAOYSA-N
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Description

Benzyl 4-cyanocyclohexylcarbamate is an organic compound with the molecular formula C15H18N2O2. It is characterized by the presence of a benzyl group, a cyanocyclohexyl group, and a carbamate functional group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-cyanocyclohexylcarbamate typically involves the reaction of benzyl chloroformate with 4-cyanocyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-cyanocyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Sodium hydroxide in aqueous medium

Major Products Formed

    Oxidation: Formation of this compound oxide

    Reduction: Formation of benzyl 4-aminocyclohexylcarbamate

    Substitution: Formation of 4-cyanocyclohexylcarbamate

Scientific Research Applications

Benzyl 4-cyanocyclohexylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 4-cyanocyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate
  • Benzyl 4-cyanocyclohexylcarbamate oxide
  • Benzyl 4-aminocyclohexylcarbamate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

benzyl N-(4-cyanocyclohexyl)carbamate

InChI

InChI=1S/C15H18N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-9,11H2,(H,17,18)

InChI Key

BJHQWHYUNJVPJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C#N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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